2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride
Description
The compound 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile; hydrochloride is a structurally complex small molecule characterized by a phthalazinone core fused with a pyrazole ring and substituted with multiple functional groups. Key structural features include:
- Phthalazinone moiety (1-oxo-2H-phthalazin-6-yl): A bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity .
- Pyrazole ring (2-methylpyrazol-3-yl): A five-membered aromatic ring with nitrogen atoms, commonly used to enhance binding affinity in medicinal chemistry.
- Substituents: Chloro (Cl), fluoro (F), cyclopropyloxy (C₃H₅O), and benzonitrile (C≡N) groups, which modulate electronic, steric, and solubility properties.
- Hydrochloride salt: Enhances stability and bioavailability.
While specific bioactivity data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyridazinones, pyrazoles) are associated with anticancer, antimicrobial, and kinase inhibitory activities .
Properties
Molecular Formula |
C23H19Cl2FN6O2 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H18ClFN6O2.ClH/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32;/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32);1H |
InChI Key |
DZPMMIVKBCBPMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRTX-1719 involves a fragment-based approach using surface plasmon resonance complemented with structural insights from X-ray crystallography . The lead series was optimized to identify MRTX-1719, a potent inhibitor of PRMT5 activity with favorable drug-like characteristics and human predicted oral pharmacokinetic properties . The hydrochloride form of MRTX-1719 is prepared by heating the samples in 2 M hydrochloric acid in methanol .
Industrial Production Methods: The industrial production of MRTX-1719 involves the atroposelective dynamic kinetic resolution, which enhances synthesis efficiency and sustainability, providing a high-yielding protocol for resolving atropisomers .
Chemical Reactions Analysis
Types of Reactions: MRTX-1719 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
MRTX1719 has been primarily investigated for its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers and other diseases. The inhibition of PRMT5 can lead to the modulation of gene expression and cellular signaling pathways, making it a target for cancer therapies.
Cancer Therapy
Research has shown that MRTX1719 exhibits potent anti-cancer activity by selectively inhibiting PRMT5. In preclinical studies, it has demonstrated effectiveness against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Case Study: PRMT5 Inhibition
A study published in the IUPHAR/BPS Guide to Pharmacology reported that MRTX1719 effectively inhibits PRMT5 activity, leading to reduced proliferation of cancer cells in vitro. The study provided evidence for the compound's selectivity and potency, suggesting further clinical evaluation is warranted .
Neuropharmacological Applications
Beyond oncology, MRTX1719's mechanism of action suggests potential applications in neuropharmacology. Its ability to cross the blood-brain barrier may allow it to influence neurological processes.
Neurodegenerative Diseases
Initial studies indicate that the modulation of PRMT5 may have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By regulating protein methylation, MRTX1719 could potentially alter disease progression.
Anti-inflammatory Properties
Recent investigations have also explored the anti-inflammatory effects of MRTX1719. The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study: In Silico Docking Studies
In silico studies have indicated that MRTX1719 can effectively bind to key inflammatory mediators, suggesting its utility as an anti-inflammatory agent . These findings warrant further experimental validation.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of MRTX1719 is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics, although comprehensive toxicological evaluations are still needed.
Mechanism of Action
MRTX-1719 exerts its effects by selectively inhibiting the PRMT5-MTA complex, which is crucial for adding symmetric dimethylarginine posttranslational modifications to various cellular proteins . The loss of the methylthioadenosine phosphorylase gene leads to the accumulation of methylthioadenosine in cancer cells, which competes with PRMT5’s co-factor S-adenosyl methionine for binding and forms the PRMT5-MTA complex . This selective inhibition induces synthetic lethality in methylthioadenosine phosphorylase-deficient cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Core Diversity: The target compound’s phthalazinone-pyrazole hybrid is distinct from pyridazinone (e.g., Fluorochem compound) or piperazine-benzoxazin (e.g., 866137-49-7) cores. This suggests divergent target selectivity .
Substituent Influence: Chloro and Fluoro: Common in all analogs, enhancing electronegativity and membrane permeability . Cyclopropyloxy vs. Ethoxy/Methoxy: Cyclopropyl groups improve metabolic stability compared to linear alkoxy chains .
Bioactivity and Mechanism of Action (Inferred)
Table 2: Bioactivity Clustering Based on Structural Similarity
- Target Compound: The phthalazinone core is associated with kinase inhibition (e.g., EGFR), while the pyrazole and benzonitrile groups may synergize to enhance ATP-binding pocket interactions .
Physicochemical and Spectroscopic Comparisons
- NMR Analysis: As demonstrated in phthalazinone analogs (), regions of divergent chemical shifts (e.g., cyclopropyloxy vs. ethoxy) can localize substituent effects on electronic environments .
- Lumping Strategy : Compounds with shared substituents (Cl, F) may exhibit similar degradation pathways, as seen in lumped organic reactions () .
Biological Activity
The compound 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile; hydrochloride , commonly referred to as MRTX-1719, is a synthetic organic molecule with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
MRTX-1719 has a complex structure characterized by multiple functional groups, including:
- Aminomethyl group : Contributes to nucleophilic substitution reactions.
- Chloro and fluoro substituents : Influence electronic properties and reactivity.
The molecular formula is with a molecular weight of approximately 464.9 g/mol .
MRTX-1719 primarily acts as an inhibitor of the PRMT5/MTA complex, which is crucial for the survival of MTAP-deleted cancer cells. This inhibition leads to synthetic lethality, making it a promising candidate for targeted cancer therapies. The compound modulates various biological pathways, influencing cellular signaling related to cell proliferation and apoptosis .
Antitumor Effects
Research has demonstrated that MRTX-1719 exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of:
- MCF-7 (human breast cancer)
- HEPG2 (human liver carcinoma)
The IC50 values for MRTX-1719 were reported to be lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating its potential effectiveness in cancer treatment .
Interaction with Biological Targets
MRTX-1719 interacts with multiple biological targets, including enzymes and receptors involved in tumor progression. This interaction can lead to:
- Apoptosis in cancer cells : Inducing programmed cell death through modulation of signaling pathways.
- Immune response modulation : Enhancing the body's immune response against tumors .
Study 1: Cytotoxicity Assessment
A study conducted on MCF-7 and HEPG2 cell lines revealed that MRTX-1719 exhibited cytotoxic effects comparable to established chemotherapeutics. The results indicated that the presence of nitrogenous fused heterocycles enhances its activity by intercalating within DNA strands, thus disrupting cellular functions .
| Cell Line | IC50 Value (µg/mL) | Comparison Drug | IC50 Value (µg/mL) |
|---|---|---|---|
| MCF-7 | 0.884 | 5-Fluorouracil | 5 |
| HEPG2 | 0.806 | 5-Fluorouracil | 5 |
Study 2: Mechanistic Insights
Fragment-based discovery studies have elucidated the mechanism by which MRTX-1719 inhibits the PRMT5/MTA complex. This research highlights how the compound's unique structure allows it to disrupt critical protein-protein interactions essential for cancer cell survival .
Q & A
Basic Research Questions
Q. What reaction conditions are critical for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis efficiency can be improved by controlling solvent polarity and temperature. For example, acetone at 60°C has been used in similar reactions to achieve high yields (~90%) when combined with ammonium hydroxide as a catalyst . Ensure stepwise addition of reactants and monitor reaction progress via TLC (thin-layer chromatography) to minimize side products.
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Employ HPLC with a buffer-adjusted mobile phase (e.g., ammonium acetate at pH 6.5) for purity assessment . Structural confirmation requires complementary techniques:
- IR spectroscopy to verify functional groups (e.g., phthalazinone carbonyl stretches).
- NMR (¹H/¹³C) to resolve aromatic protons and cyclopropyloxy groups .
- Elemental analysis to validate stoichiometry.
Q. What solvent systems are suitable for recrystallization?
- Methodological Answer : Polar aprotic solvents like ethanol or acetone are preferred for recrystallization due to the compound’s hydrochloride salt form. For example, ethanol at reflux followed by slow cooling yields well-defined crystals .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
Reproduce synthesis : Ensure batch consistency by standardizing reaction conditions (e.g., solvent purity, inert atmosphere).
Advanced NMR techniques : Use 2D-COSY or HSQC to assign ambiguous proton-carbon correlations.
Isolate impurities : Perform column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to separate byproducts for individual characterization .
Q. What experimental design strategies mitigate variability in biological activity assays?
- Methodological Answer : Adopt a randomized block design with split-split plots to account for variables like compound concentration, incubation time, and biological replicates. Statistical tools (e.g., ANOVA) can identify significant factors influencing activity .
Q. How can environmental stability studies be structured to assess degradation pathways?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- Photolytic studies : Use UV-Vis spectroscopy to monitor changes under controlled light exposure .
- pH-dependent hydrolysis : Test stability across pH 3–9 buffers to identify labile functional groups (e.g., the cyclopropyloxy moiety) .
Q. What strategies address low solubility in aqueous media for in vitro studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.
- Micellar encapsulation : Employ surfactants like Tween-80 or cyclodextrins to form stable dispersions .
- Salt formation : Explore alternative counterions (e.g., mesylate) if hydrochloride solubility is insufficient .
Data Analysis and Contradictions
Q. How to interpret conflicting bioactivity results between in vitro and in vivo models?
- Methodological Answer :
Pharmacokinetic profiling : Measure plasma protein binding and metabolic clearance (e.g., liver microsome assays) to assess bioavailability disparities.
Metabolite identification : Use high-resolution LC-MS to detect active metabolites in vivo that may not form in vitro .
Dose-response recalibration : Adjust in vitro concentrations to match in vivo exposure levels.
Q. What analytical approaches validate crystallographic data inconsistencies?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Compare unit cell parameters with literature standards (e.g., similar pyrazoline derivatives ).
- Powder XRD : Confirm bulk crystallinity and polymorphic purity.
- Thermogravimetric analysis (TGA) : Rule out hydrate/solvate formation affecting crystallinity .
Tables for Key Data
| Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Assessment | HPLC (ammonium acetate buffer, pH 6.5) | |
| Structural Confirmation | ¹H/¹³C NMR, IR, Elemental Analysis | |
| Stability Testing | LC-MS under accelerated conditions | |
| Solubility Enhancement | DMSO-water co-solvent systems |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
